molecular formula C8H10S B1218373 1-Phenylethanethiol CAS No. 6263-65-6

1-Phenylethanethiol

Cat. No. B1218373
CAS RN: 6263-65-6
M. Wt: 138.23 g/mol
InChI Key: QZZBJCFNHPYNKO-UHFFFAOYSA-N
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Description

1-Phenylethanethiol is an organic compound with the chemical formula C8H10S. It is also known as phenethyl mercaptan and is an important compound in the field of organic chemistry. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Organic Synthesis: Thiol Functional Group Source

1-Phenylethanethiol: is widely used as a source of the thiol functional group in organic synthesis. It is often introduced by S-alkylation to produce various alkyl benzylthioethers . This application is crucial for creating molecules with specific properties for pharmaceuticals, agrochemicals, and materials science.

Synthesis of N-Benzylacetamides

In the Ritter reaction, which is acid-catalyzed, 1-Phenylethanethiol serves as a key reagent for synthesizing N-benzylacetamides . These compounds have significant implications in medicinal chemistry, particularly in the development of new therapeutic agents.

Fullerene-Fused Isochroman Derivatives

This compound is a precursor in the synthesis of fullerene-fused isochroman derivatives, achieved through palladium-catalyzed hydroxyl-directed cyclization . These derivatives are of interest in the study of organic electronics and photonics due to their unique electronic properties.

Friedlander Synthesis of Quinolines

1-Phenylethanethiol: is involved in the Friedlander synthesis of quinolines, where it reacts with 2-aminobenzylic alcohol derivatives to yield corresponding quinones . Quinolines are important heterocyclic compounds with applications in antimalarial and anticancer drugs.

Regioselective Multicomponent Synthesis of Pyrimidines

The compound plays a role in the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines . Pyrimidines are essential structures in nucleic acids and are also key components in several pharmaceuticals.

Chemical Safety and Handling

1-Phenylethanethiol: is classified under certain hazard categories and requires careful handling and storage. It is sensitive to air and should be stored away from strong oxidizing agents and in a well-ventilated place . Knowledge of its chemical safety is essential for researchers handling this compound in the lab.

Future Directions

: Fischer A, Grab W, Schieberle P. Characterisation of the most odour-active compounds in a peel oil extract from Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.). European Food Research and Technology, 227(3), 735-744. DOI: 10.1007/s00217-007-0781-y : Kugler E, Kováts E (1963) Helv Chim Acta 166:1480–1513 : Ziegler E (1971) Flavour Ind 2:647–653 : Wilson CW, Shaw PE (1981) J Agric Food Chem 29:494–496 : Mazza G (1987) Sci Aliments 7:459–479 : Boelens MH, Seville Spain, Jimenez R. The chemical composition of some Mediterranean citrus oils. Journal of Essential Oil Research, 4(4), 151-159. DOI: 10.1080/10412905.1989.9697755

properties

IUPAC Name

1-phenylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZBJCFNHPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863734
Record name Benzenemethanethiol, .alpha.-methyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; Meat-like, pungent odour
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.017-1.021
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

1-Phenylethanethiol

CAS RN

6263-65-6, 33877-11-1
Record name 1-Phenylethanethiol
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Record name 1-Phenylethanethiol
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Record name Benzenemethanethiol, alpha-methyl-, (S)-
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Record name Benzenemethanethiol, .alpha.-methyl-
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Record name 1-PHENYLETHANETHIOL
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Record name (+/-)-1-Phenylethylmercaptan
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Synthesis routes and methods

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: 1-Phenylethanethiol is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was 1-phenylethanethiol identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint 1-phenylethanethiol's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where 1-phenylethanethiol influences aroma profiles?

A: Yes, 1-phenylethanethiol has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of 1-phenylethanethiol?

A: One study investigated the oxidation of 1-phenylethanethiol compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that 1-phenylethanethiol exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

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